molecular formula C8H4N8 B1523278 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline CAS No. 66648-23-5

4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline

Cat. No.: B1523278
CAS No.: 66648-23-5
M. Wt: 212.17 g/mol
InChI Key: CVRVVKBADMPUJP-UHFFFAOYSA-N
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Description

4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline is a heterocyclic aromatic organic compound characterized by its complex structure, which includes a tetrazole ring fused to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core followed by the introduction of the tetrazole and azido groups. One common synthetic route involves the reaction of 1,2-diaminobenzene with 1,2-diketone to form quinoxaline, which is then further modified to introduce the tetrazole and azido functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic aromatic substitution reactions can be performed using amines and other nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline is used as a precursor for the synthesis of nitrogen-rich heterocycles, which are valuable in the development of new materials and catalysts.

Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's unique structure allows it to be explored as a therapeutic agent. Its potential to inhibit specific enzymes or receptors can lead to the development of new medications.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Tetrazolo[1,5-a]quinazoline: Similar in structure but differs in the presence of a quinazoline core.

  • Triazolo[1,5-a]quinoxaline: Contains a triazole ring instead of a tetrazole ring.

  • Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline core.

Properties

IUPAC Name

4-azidotetrazolo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N8/c9-13-11-7-8-12-14-15-16(8)6-4-2-1-3-5(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRVVKBADMPUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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